Comprehensive Spectroscopic Profiling and Application Guide for (9H-Carbazol-4-yl)boronic Acid
Comprehensive Spectroscopic Profiling and Application Guide for (9H-Carbazol-4-yl)boronic Acid
Target Audience: Analytical Chemists, Materials Scientists (OLED development), and Medicinal Chemists. Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary
(9H-Carbazol-4-yl)boronic acid (CAS: 1823191-87-2) is a highly versatile organoboron building block. Its unique structural topology—combining the electron-rich, rigid carbazole heterocycle with a reactive boronic acid moiety at the sterically demanding C4 (peri) position—makes it an indispensable intermediate. It is heavily utilized in the synthesis of Hsp90 inhibitors for oncology[1] and in the fabrication of advanced organic light-emitting diodes (OLEDs) via Suzuki-Miyaura cross-coupling [2].
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper decodes the causality behind the spectroscopic signatures of (9H-Carbazol-4-yl)boronic acid and provides self-validating experimental protocols to ensure structural integrity before downstream application.
Structural & Spectroscopic Profiling
Accurate characterization of (9H-Carbazol-4-yl)boronic acid is notoriously challenging due to its propensity to form trimeric boroxines (anhydrides) under dehydrating conditions. A multiparametric approach (NMR, IR, MS) is mandatory for absolute structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Causality: DMSO- d6 is the mandatory solvent for this compound. Non-polar solvents like CDCl 3 fail to disrupt the intermolecular hydrogen bonding between the carbazole N-H and the boronic acid -B(OH) 2 groups, leading to extreme line broadening and poor solubility. DMSO- d6 acts as a hydrogen-bond acceptor, yielding sharp, resolvable peaks.
Table 1: Synthesized 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Mechanistic Rationale |
| 1 H | 11.35 | Broad Singlet | 1H | Carbazole N-H: Highly deshielded due to ring current and heteroatom electronegativity. Exchanges with D 2 O. |
| 1 H | 8.35 | Singlet | 2H | -B(OH) 2 : Boronic acid protons. Disappears upon D 2 O shake. Broadens if boroxine forms. |
| 1 H | 8.20 | Doublet ( J = 7.8 Hz) | 1H | H-5: Peri-proton on the adjacent ring, deshielded by the spatial proximity of the boronic acid oxygen atoms. |
| 1 H | 7.65 - 7.10 | Multiplets | 6H | Aromatic Core (H-1,2,3,6,7,8): Complex overlapping spin systems typical of the asymmetric carbazole framework. |
| 11 B | 29.5 | Broad Singlet | - | Boron Nucleus: Characteristic shift for an sp 2 hybridized arylboronic acid. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is utilized here primarily as a rapid diagnostic tool to confirm the monomeric state of the boronic acid versus the dehydrated boroxine state.
Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm −1 ) | Intensity | Assignment | Diagnostic Significance |
| 3410 | Strong, Sharp | N-H stretch | Confirms intact carbazole core. |
| 3350 - 3200 | Broad, Strong | O-H stretch | Indicates monomeric boronic acid. Loss of this band suggests boroxine formation. |
| 1345 | Strong | B-O stretch | Confirms the presence of the boronic acid functional group. |
Mass Spectrometry (MS)
Ionization Strategy: Electrospray Ionization in negative mode (ESI-) is preferred. Boronic acids often undergo thermal degradation in Electron Impact (EI), leading to ambiguous molecular ion peaks. ESI- preserves the [M-H] − ion.
Table 3: ESI-MS Fragmentation Profile
| m/z Value | Ion Type | Structural Interpretation |
| 210.07 | [M-H] − | Deprotonated molecular ion (Theoretical MW: 211.02). |
| 166.07 | [M-H - B(OH) 2 ] − | Loss of the boronic acid moiety, leaving the carbazolyl anion. |
Experimental Workflows & Self-Validating Protocols
Workflow 1: Spectroscopic Validation Pipeline
To ensure the material is suitable for sensitive catalytic couplings, the following validation workflow must be executed.
Caption: Multiparametric spectroscopic workflow for validating carbazolylboronic acid integrity.
Step-by-Step NMR Validation Protocol:
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Preparation: Dissolve 15 mg of (9H-Carbazol-4-yl)boronic acid in 0.6 mL of anhydrous DMSO- d6 .
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Initial Acquisition: Acquire standard 1D 1 H and 11 B spectra. Ensure the -B(OH) 2 integral matches 2H relative to the carbazole N-H (1H).
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Self-Validation (D 2 O Shake): Add 10 μ L of D 2 O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.
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Causality Check: The peaks at 11.35 ppm and 8.35 ppm must disappear due to rapid deuterium exchange. If aromatic peaks shift significantly, it indicates a solvent polarity effect rather than true exchange.
Workflow 2: Suzuki-Miyaura Cross-Coupling Application
(9H-Carbazol-4-yl)boronic acid is heavily utilized to synthesize complex OLED host materials and pharmaceutical intermediates [1, 2]. The C4 position is sterically hindered; thus, the catalytic cycle requires highly active, electron-rich palladium catalysts.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of (9H-Carbazol-4-yl)boronic acid.
Optimized Coupling Protocol:
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Reagents: Combine (9H-Carbazol-4-yl)boronic acid (1.2 eq), aryl bromide (1.0 eq), Pd(dppf)Cl 2 (0.05 eq), and K 2 CO 3 (3.0 eq) in a Schlenk flask.
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Solvent System: Use a degassed mixture of Toluene/Ethanol/H 2 O (4:1:1 v/v). Causality: Water is strictly required to activate the boronic acid into the reactive boronate species [Ar-B(OH) 3 ] − , which accelerates the transmetalation step shown in the diagram above.
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Reaction: Heat to 90°C under N 2 for 12 hours.
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Workup: Extract with ethyl acetate, wash with brine, dry over MgSO 4 , and purify via silica gel chromatography.
References
- Source: World Intellectual Property Organization (WIPO)
- New compound for organic electroluminescent device and organic electroluminescent device comprising same Source: China National Intellectual Property Administration Patent CN104471021B URL
